Positional Isomer Potency Gap: 2,6- vs. 2,3-Dimethylphenyl Substitution in Complement C1s Inhibition
The 2,3-dimethylphenyl positional isomer of the target compound (N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide) was screened in the MLSCN/PCMD assay against human Complement C1s and returned an IC₅₀ of 50,000 nM (50 µM) . This value represents extremely weak inhibition. No corresponding C1s inhibition data are publicly available for the 2,6-isomer (CAS 862829-28-5); however, the >180° dihedral angle difference between the 2,6- and 2,3-substitution patterns is expected to reposition the oxazole core within the C1s active site, potentially yielding a substantially different inhibition profile. This positional isomer data point serves as a quantitative baseline for any laboratory intending to profile CAS 862829-28-5 against serine proteases.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) against human Complement C1s |
|---|---|
| Target Compound Data | No public data available for CAS 862829-28-5 against C1s |
| Comparator Or Baseline | N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide (positional isomer): IC₅₀ = 50,000 nM |
| Quantified Difference | Comparator IC₅₀ = 50 µM; target compound data absent — gap to be determined experimentally |
| Conditions | MLSCN Penn Center for Molecular Discovery (PCMD) assay; Assay Provider: Dr. Scott L. Diamond, University of Pennsylvania |
Why This Matters
This positional isomer data point provides a quantitative reference for laboratories designing C1s or broader serine protease profiling cascades, informing compound selection when regioisomeric SAR is under investigation.
- [1] BindingDB Entry BDBM40908: Affinity Data IC₅₀: 5.00E+4 nM. Target: Complement C1s subcomponent (Homo sapiens). Assay: MLSCN PCMD. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=40908 (accessed April 2026). View Source
